molecular formula C19H34O B107322 Tricyclohexylmethanol CAS No. 17687-74-0

Tricyclohexylmethanol

Cat. No.: B107322
CAS No.: 17687-74-0
M. Wt: 278.5 g/mol
InChI Key: MRGVKQSSSOCONZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexylmethanol can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclohexanone, followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricyclohexylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tricyclohexylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biochemical systems, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclohexylmethanol is unique due to its three cyclohexyl groups, which provide it with distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

tricyclohexylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGVKQSSSOCONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170203
Record name Tricyclohexylmethanol
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Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17687-74-0
Record name Tricyclohexylmethanol
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Record name Tricyclohexylmethanol
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Record name 17687-74-0
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Record name Tricyclohexylmethanol
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Record name Tricyclohexylmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the physical behavior of Tricyclohexylmethanol (TCHM) at low temperatures?

A1: TCHM exhibits a glass transition around 265 K. [] This means that upon cooling the liquid, it transitions into a solid-like state (liquid-quenched glass) without undergoing crystallization. This behavior is typical for certain types of molecules, and understanding the factors influencing glass transition temperature is crucial in various material science applications.

Q2: How does the molecular structure of TCHM influence its behavior?

A2: TCHM molecules tend to form dimers through hydrogen bonding between their hydroxyl groups. [] This dimer formation is temperature-dependent and becomes more prominent as the temperature decreases. The orientation of these dimers is disordered, leading to interesting dielectric properties and making TCHM a weak-ferroelectrics.

Q3: What insights can be gained from the heat capacity measurements of TCHM?

A3: Heat capacity measurements by adiabatic calorimetry reveal several thermal anomalies in TCHM. [, ] A significant heat capacity jump is observed at the glass transition temperature, which provides information about the change in molecular mobility during this transition. [] Additionally, a broad anomaly around 348 K is attributed to the breaking of the intra-dimer hydrogen bond, highlighting the influence of these interactions on the compound's thermal behavior. []

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